REACTION_CXSMILES
|
[F:1][C:2]([F:29])([O:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH:18]=[N:17][C:16]([C:19]3[CH:28]=[CH:27][C:22]([C:23]([O:25]C)=[O:24])=[CH:21][CH:20]=3)=[N:15]2)=[CH:10][CH:9]=1)[C:3]([F:6])([F:5])[F:4].C1COCC1.O.[OH-].[Li+].Cl>O>[F:29][C:2]([F:1])([O:7][C:8]1[CH:9]=[CH:10][C:11]([N:14]2[CH:18]=[N:17][C:16]([C:19]3[CH:20]=[CH:21][C:22]([C:23]([OH:25])=[O:24])=[CH:27][CH:28]=3)=[N:15]2)=[CH:12][CH:13]=1)[C:3]([F:6])([F:5])[F:4] |f:2.3.4|
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Name
|
methyl 4-(1-(4-(perfluoroethoxy)phenyl)-1H-1,2,4-triazol-3-yl)benzoate
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Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)F)(OC1=CC=C(C=C1)N1N=C(N=C1)C1=CC=C(C(=O)OC)C=C1)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 23° C. for 39 h during which it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 250 mL round bottom flask equipped with an overhead stirrer
|
Type
|
CUSTOM
|
Details
|
in reaction appearance and temperature (20.5° C.)
|
Type
|
TEMPERATURE
|
Details
|
the flask was heated to an internal temperature of 60° C. for 2.5 hrs
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to 4° C. in an ice bath
|
Type
|
CUSTOM
|
Details
|
providing a light yellow solution
|
Type
|
CUSTOM
|
Details
|
gave a thick white precipitate
|
Type
|
STIRRING
|
Details
|
The white suspension was stirred at 5° C. for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water (2×25 mL)
|
Type
|
CUSTOM
|
Details
|
to dry in air for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was then placed into a vacuum oven (50° C., 700 mm Hg vacuum, 16 h)
|
Duration
|
16 h
|
Reaction Time |
39 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(F)(F)F)(OC1=CC=C(C=C1)N1N=C(N=C1)C1=CC=C(C(=O)O)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |